MFCD18317359

Description

Research Trajectory and Significance of MFCD18317359 within Contemporary Chemical Sciences

At present, the research trajectory of MFCD18317359 is not established in the public scientific domain. There are no discernible publications, patents, or conference proceedings that focus on its synthesis, characterization, or application. This suggests that the compound may be a very recent discovery, a proprietary molecule undergoing internal research and development within a commercial entity, or a compound that has not yet garnered significant interest from the academic community. The significance of MFCD18317359 within contemporary chemical sciences is therefore yet to be determined, pending initial studies that would elucidate its fundamental properties and potential utility.

Conceptual Frameworks and Theoretical Underpinnings Guiding MFCD18317359 Investigations

In the absence of specific research on MFCD18317359, one can only speculate on the potential conceptual frameworks and theoretical underpinnings that might guide its future investigation. Research into novel chemical entities is often guided by established principles within various sub-disciplines of chemistry. For instance, investigations could be framed by theories of molecular structure and bonding, reaction kinetics and mechanisms, or principles of medicinal chemistry and drug design, depending on the compound's anticipated characteristics and applications. A conceptual framework serves as a foundational tool in research, outlining the structure and guiding principles of a project. ebsco.com It synthesizes existing theories to frame current research efforts. ebsco.com

Current Research Gaps and Grand Challenges in MFCD18317359 Scholarship

The primary research gap concerning MFCD18317359 is the complete lack of foundational data. The grand challenges in the scholarship of this compound are, therefore, fundamental and encompass the entire research and development pipeline. These challenges include:

Synthesis and Characterization: The initial and most critical challenge is the development and optimization of a synthetic route to produce MFCD18317359 in sufficient quantity and purity for further study. Following synthesis, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography will be necessary to confirm its molecular structure and stereochemistry.

Physicochemical Properties: A significant gap exists in the understanding of its basic physicochemical properties. Future research would need to address key parameters, as outlined in the table below.

| Property | Data |

| Molecular Formula | Currently Unknown |

| Molecular Weight | Currently Unknown |

| Appearance | Currently Unknown |

| Solubility | Currently Unknown |

| Melting Point | Currently Unknown |

| Boiling Point | Currently Unknown |

Reactivity and Stability: A major challenge will be to delineate the chemical reactivity and stability of MFCD18317359 under various conditions. This is crucial for understanding its potential applications and for safe handling and storage.

Biological Activity: A significant unknown is whether MFCD18317359 possesses any biological activity. A grand challenge will be to conduct initial biological screenings to identify any potential therapeutic or other bioactivities.

Potential Applications: The most significant research gap is the complete absence of information regarding the potential applications of MFCD18317359. Future research will need to explore its utility in areas such as materials science, catalysis, or as a scaffold for the development of new pharmaceuticals.

Structure

3D Structure

Properties

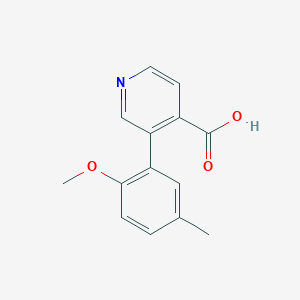

IUPAC Name |

3-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-4-13(18-2)11(7-9)12-8-15-6-5-10(12)14(16)17/h3-8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNGUMZZXZEANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=C(C=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687464 |

Source

|

| Record name | 3-(2-Methoxy-5-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262005-34-4 |

Source

|

| Record name | 3-(2-Methoxy-5-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for Mfcd18317359

Retrosynthetic Disconnection Approaches for MFCD18317359 Target Molecules

A retrosynthetic analysis of MFCD18317359 suggests several viable disconnection points. The most logical approach involves the disconnection of the N1-aryl bond, which simplifies the target molecule into two key synthons: a 7-fluoro-6-nitro-1H-indazole core and a 3-chloro-4-fluorophenyl halide or boronic acid derivative. This strategy is attractive due to the prevalence of N-arylation methods in heterocyclic chemistry.

A second approach could involve the formation of the indazole ring itself as the final key step. This would entail a cyclization reaction of a suitably substituted precursor, such as a substituted 2-hydrazinyl-benzonitrile or a related derivative. The substituents on the phenyl ring (fluoro and nitro groups) and the arylating agent would need to be installed on the precursor molecules prior to the cyclization step.

Established Synthetic Routes towards MFCD18317359

Stepwise Reaction Protocols and Reaction Mechanism Analysis

A likely synthetic sequence for MFCD18317359 would commence with the synthesis of the 7-fluoro-6-nitro-1H-indazole intermediate. This could potentially be achieved through the cyclization of a precursor like 2-methyl-3-fluoro-4-nitroaniline via diazotization followed by intramolecular cyclization.

The key step would be the subsequent N-arylation of 7-fluoro-6-nitro-1H-indazole with a suitable 3-chloro-4-fluorophenylating agent. A common method for such a transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

The reaction mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide (e.g., 1-bromo-3-chloro-4-fluorobenzene) to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the deprotonated indazole (formed by the action of a base) to generate a new Pd(II)-amido complex. Finally, reductive elimination from this complex yields the desired N-aryl indazole, MFCD18317359, and regenerates the Pd(0) catalyst.

An alternative to N-arylation is the synthesis from a common arylamino oxime intermediate, which upon treatment with a specific base can lead to the formation of N-arylindazoles. simsonpharma.com

Catalytic Systems Employed in MFCD18317359 Synthesis

The synthesis of N-aryl indazoles, and by extension MFCD18317359, heavily relies on transition-metal catalysis.

Palladium-based catalysts are the most widely used for N-arylation reactions. Typical systems involve a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the reaction and can range from simple triphenylphosphine (B44618) (PPh₃) to more complex biaryl phosphines like XPhos or SPhos, which are known to promote challenging coupling reactions.

Copper-based catalysts also play a significant role in N-arylation of indazoles. patsnap.com The Ullmann condensation, a classical copper-catalyzed reaction, can be employed. Modern variations of this reaction utilize copper(I) salts like CuI in the presence of a ligand, such as a phenanthroline or a diamine, and a base. These systems can offer a more cost-effective alternative to palladium, though they may require higher reaction temperatures.

Rhodium-based catalysts have been explored for the synthesis of indazoles through C-H activation and annulation strategies. google.comresearchgate.net While less common for direct N-arylation of a pre-formed indazole, they represent an emerging area of interest for constructing the entire substituted indazole scaffold in a convergent manner.

Iodine has been reported as an efficient catalyst for the synthesis of indazoles from ortho-alkoxy acetophenones and hydrazine (B178648) hydrate (B1144303) in DMSO, offering a metal-free alternative for the formation of the indazole ring. nih.gov

| Catalyst System | Precursor/Ligand Examples | Typical Reaction |

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ / XPhos, SPhos, PPh₃ | Buchwald-Hartwig Amination |

| Copper | CuI / Phenanthroline, Diamines | Ullmann Condensation |

| Rhodium | [Cp*RhCl₂]₂, AgSbF₆ | C-H Activation/Annulation |

| Iodine | Molecular Iodine | Indazole Ring Formation |

Reaction Condition Optimization for Enhanced Chemical Yields and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of MFCD18317359. Key parameters to consider include:

Base: The choice of base is crucial for deprotonating the indazole nitrogen, facilitating its entry into the catalytic cycle. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), as well as organic bases like DBU. The strength and solubility of the base can significantly impact the reaction rate and selectivity. For instance, in the synthesis of N-arylindazoles from a common arylamino oxime, the choice of base (e.g., triethylamine (B128534) vs. 2-aminopyridine) can determine whether a benzimidazole (B57391) or an indazole is formed. simsonpharma.com

Solvent: The solvent must be able to dissolve the reactants and the catalyst system and be stable at the required reaction temperature. Aprotic polar solvents such as DMF, DMSO, dioxane, and toluene (B28343) are frequently used for cross-coupling reactions.

Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product or catalyst. The optimal temperature must be determined empirically for each specific system.

Ligand: In palladium-catalyzed reactions, the ligand plays a pivotal role in stabilizing the catalyst and promoting the desired bond formation. The electronic and steric properties of the ligand must be carefully selected to match the specific substrates.

Novel and Emerging Synthetic Methodologies for MFCD18317359

Recent advances in organic synthesis offer new avenues for the preparation of complex indazoles like MFCD18317359.

Principles of Sustainable Synthesis in MFCD18317359 Production

Solvent-Free or Green Solvent Reaction Environments

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, a major focus of green chemistry is the replacement of these solvents with more environmentally friendly alternatives or the development of solvent-free reaction conditions.

Green Solvent Approaches:

The use of green solvents such as water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) has been explored for reactions involving arylboronic acids, including the Suzuki-Miyaura cross-coupling reaction, a key method for their synthesis and application. mdpi.com Water is a particularly attractive solvent due to its non-toxicity, non-flammability, and low cost. Research has shown that palladium-catalyzed cross-coupling reactions can be performed effectively in aqueous media. mdpi.comrsc.org For instance, a patented process for the purification of a related isomer, 3-fluoro-4-formylphenylboronic acid, utilizes water as the primary solvent, highlighting its applicability in the synthesis of formylphenylboronic acids. google.com Similarly, ethanol, a biodegradable solvent derived from renewable resources, has been identified as an optimal solvent for certain palladium-catalyzed Suzuki-Miyaura reactions. organic-chemistry.org A synthetic procedure involving 4-Fluoro-3-formylphenylboronic acid itself has been documented using methanol (B129727), another green solvent, demonstrating the compatibility of this compound with such reaction environments. mdpi.com

Solvent-Free and Mechanochemical Synthesis:

An even more environmentally benign approach is the complete elimination of solvents. Solvent-free reactions, often facilitated by mechanochemistry (ball milling), can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. rsc.org Mechanochemical methods have been successfully applied to the palladium-catalyzed borylation of aryl bromides, a fundamental step in the synthesis of arylboronic acids. acs.org This technique, which involves grinding solid reactants together, often with a catalytic amount of a liquid or solid additive, can proceed efficiently without bulk solvent and sometimes without additional heating. rsc.orgacs.org For example, the mechanochemical synthesis of bis(benzoxaboroles) has been achieved starting from 4-fluoro-2-formylphenylboronic acid, an isomer of MFCD18317359, demonstrating the feasibility of this approach for related structures. rsc.org Another study reported the catalyst- and solvent-free ipso-hydroxylation of various arylboronic acids, where the solid reactants were simply ground together in a mortar, achieving high yields in minutes. rsc.org These examples strongly suggest that a solvent-free, mechanochemical route could be a viable and green strategy for the synthesis of 4-Fluoro-3-formylphenylboronic acid.

Table 1: Comparison of Green Solvent and Solvent-Free Approaches for Arylboronic Acid Synthesis

| Strategy | Description | Advantages | Potential for MFCD18317359 Synthesis |

| Aqueous Synthesis | Uses water as the reaction solvent, often in conjunction with a phase-transfer catalyst or a co-solvent. | Non-toxic, non-flammable, low cost, readily available. | High, as demonstrated by purification of isomers in water and general applicability to Suzuki-Miyaura reactions. rsc.orggoogle.com |

| Alcohol-Based Synthesis | Employs alcohols like ethanol or methanol as the solvent. | Biodegradable, derived from renewable resources (ethanol), low toxicity. | High, as demonstrated by reactions of the target compound in methanol and related reactions in ethanol. organic-chemistry.orgmdpi.com |

| Mechanochemistry | Involves grinding solid reactants together, often in a ball mill, with minimal or no solvent. | Reduces or eliminates solvent waste, can lower energy consumption, may increase reaction rates. | High, based on successful mechanochemical synthesis of related arylboronic acids and their derivatives. acs.orgrsc.org |

| Solvent-Free Thermal | Reactants are heated together in the absence of a solvent. | Eliminates solvent waste, simplifies product isolation. | Moderate, requires thermal stability of reactants and products; risk of side reactions. |

Atom Economy and Reaction Efficiency Considerations

Beyond the choice of solvent, the intrinsic efficiency of a chemical reaction is a critical aspect of green chemistry. Atom economy and other green metrics provide a quantitative measure of how effectively raw materials are converted into the desired product.

Atom Economy:

Atom economy, a concept developed by Barry Trost, calculates the percentage of the mass of all starting materials that is incorporated into the final desired product. mdpi.com A reaction with 100% atom economy is one where all atoms from the reactants are found in the product, with no byproducts.

A plausible synthesis of 4-Fluoro-3-formylphenylboronic acid (MFCD18317359) involves the borylation of an appropriate aryl halide, such as 3-bromo-4-fluorobenzaldehyde. A common method is the Miyaura borylation reaction using bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base like potassium acetate (B1210297) (KOAc).

A simplified atom economy calculation for the key transformation (ignoring catalyst and base for theoretical maximum) is:

C₇H₄BrFO + B₂(pin)₂ → C₇H₆BFO₃ + "byproducts"

Table 2: Theoretical Atom Economy for a Plausible Synthesis of MFCD18317359

| Reactant | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |

| 3-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 4-Fluoro-3-formylphenylboronic acid | C₇H₆BFO₃ | 167.93 |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | |||

| Total Mass of Reactants: | 456.95 | ||||

| Theoretical Atom Economy: | \multicolumn{6}{l | }{(167.93 / 456.95) * 100% = 36.75% } |

This calculation reveals a relatively low theoretical atom economy, which is characteristic of reactions that utilize protecting groups or large reagent scaffolds (like the pinacol (B44631) group) that are not incorporated into the final product. Strategies to improve atom economy include the use of more direct C-H activation/borylation methods, which avoid the use of pre-functionalized aryl halides and generate fewer byproducts. ualberta.cagoogle.com

Reaction Mass Efficiency (RME) and Other Metrics:

While atom economy is a useful theoretical measure, Reaction Mass Efficiency (RME) provides a more practical assessment by considering the actual masses of reactants, solvents, and reagents used to produce a given mass of product. researchgate.net

RME (%) = (Mass of isolated product / Total mass of reactants) x 100

Heterogeneous and Homogeneous Catalysis for Reduced Environmental Footprint

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions, often with reduced waste generation. In the synthesis and application of 4-Fluoro-3-formylphenylboronic acid, particularly in Suzuki-Miyaura coupling reactions, both homogeneous and heterogeneous catalysts are employed, each with distinct environmental implications.

Homogeneous Catalysis:

Homogeneous catalysts, typically soluble metal complexes like palladium or rhodium phosphine complexes, are widely used for their high activity and selectivity under mild conditions. nih.gov For instance, rhodium-catalyzed reactions of arylboronic acids are known for their efficiency in forming C-C bonds. rsc.org However, a significant drawback of homogeneous catalysts is the difficulty in separating the catalyst from the reaction products. This can lead to contamination of the final product with residual heavy metals and makes recycling the expensive catalyst challenging, which is both economically and environmentally undesirable. rsc.org

Heterogeneous Catalysis:

Heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, offer a compelling solution to the problems of separation and recycling. organic-chemistry.org These catalysts can be easily removed from the reaction mixture by simple filtration, allowing for their reuse over multiple cycles and minimizing product contamination. researchgate.net Various supports have been developed, including polymers (e.g., Merrifield resin), silica, and zeolites. organic-chemistry.orgmdpi.com

Research has demonstrated the use of recyclable, heterogeneous palladium and copper catalysts for Suzuki-Miyaura and other cross-coupling reactions in green solvents like water or ethanol. mdpi.comrsc.orgmdpi.com For example, a Merrifield resin-supported palladium complex was shown to be highly active and could be recycled at least 10 times without significant loss of activity. organic-chemistry.org Similarly, copper-based heterogeneous catalysts, which are more abundant and less expensive than palladium, have been developed for the synthesis of various compounds from arylboronic acids. mdpi.comrsc.org A key advantage is the reduced leaching of the metal into the product, which is particularly important in pharmaceutical synthesis. organic-chemistry.org

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis for MFCD18317359 Synthesis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Environmental Footprint Impact |

| Activity/Selectivity | Generally high activity and selectivity. | Can be lower due to mass transfer limitations, but modern catalysts show comparable performance. researchgate.net | High activity reduces energy input and side products. |

| Catalyst Separation | Difficult; often requires extensive purification (e.g., chromatography). | Easy; simple filtration. | Simplified workup reduces solvent use and waste generation. |

| Catalyst Recycling | Challenging to impossible. | Generally straightforward, allowing for multiple reuses. organic-chemistry.orgresearchgate.netmdpi.com | Reduces waste of precious and/or toxic metals. |

| Metal Contamination | Higher risk of product contamination with residual metal. rsc.org | Lower risk, as the catalyst is physically separate from the product solution. organic-chemistry.org | Reduces toxicity of the final product and environmental release of heavy metals. |

| Solvent Compatibility | Highly dependent on catalyst solubility. | More flexible; can be designed for use in various solvents, including green solvents like water. rsc.org | Enables the use of environmentally benign reaction media. |

The development and application of robust, recyclable heterogeneous catalysts represent a significant advancement in reducing the environmental footprint associated with the synthesis and use of chemical compounds like 4-Fluoro-3-formylphenylboronic acid.

Advanced Spectroscopic Characterization and Structural Elucidation of Mfcd18317359

Nuclear Magnetic Resonance (NMR) Spectroscopy of MFCD18317359

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-Dimensional (1D) NMR for Core Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide fundamental information about the molecular skeleton of MFCD18317359.

¹H NMR: Proton NMR spectroscopy would reveal the number of distinct proton environments within the molecule, their relative ratios through integration, and their connectivity through spin-spin coupling patterns. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For instance, protons adjacent to electronegative atoms or aromatic rings would appear at higher chemical shifts (downfield).

¹³C NMR: Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms in the molecule. docbrown.infolibretexts.org The chemical shifts of carbon signals are highly sensitive to their hybridization state (sp³, sp², sp) and the nature of attached atoms. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in sharp singlet peaks for each unique carbon. libretexts.org

¹⁹F NMR: If MFCD18317359 contains fluorine atoms, ¹⁹F NMR would be an indispensable tool. With a 100% natural abundance and a large chemical shift range, ¹⁹F NMR provides clear signals for each unique fluorine environment, offering valuable structural insights.

A representative, though hypothetical, dataset for the 1D NMR analysis of MFCD18317359 is presented below.

| Technique | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.8 | Doublet | 2H | Aromatic Protons |

| ¹H NMR | 7.2 | Triplet | 1H | Aromatic Proton |

| ¹H NMR | 3.9 | Singlet | 3H | Methoxy (B1213986) Protons |

| ¹³C NMR | 165.2 | Singlet | - | Carbonyl Carbon |

| ¹³C NMR | 130.5 | Singlet | - | Aromatic Carbon |

| ¹³C NMR | 114.8 | Singlet | - | Aromatic Carbon |

| ¹³C NMR | 52.3 | Singlet | - | Methoxy Carbon |

| ¹⁹F NMR | -115.6 | Singlet | - | Fluorine Atom |

Two-Dimensional (2D) NMR for Atomic Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations between nuclei. slideshare.netoxinst.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton spin systems within the molecule. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. oxinst.com An HSQC spectrum displays cross-peaks that link a proton signal to the signal of the carbon it is bonded to, providing definitive C-H attachments. oxinst.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds. oxinst.com This information is instrumental in connecting different spin systems and positioning quaternary carbons and heteroatoms within the molecular framework. oxinst.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of NOE or ROE cross-peaks provides critical information about the three-dimensional structure and stereochemistry of the molecule.

Solid-State NMR for Crystalline and Amorphous Forms

For the analysis of MFCD18317359 in its solid form, solid-state NMR (ssNMR) spectroscopy is an invaluable technique. mdpi.comeuropeanpharmaceuticalreview.commst.edu It can distinguish between different crystalline polymorphs, as well as characterize amorphous states, which may not be amenable to single-crystal X-ray diffraction. mdpi.comeuropeanpharmaceuticalreview.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in the solid state. mdpi.com

Mass Spectrometry (MS) Techniques for MFCD18317359 Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. bitesizebio.com

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to several decimal places. labmanager.combioanalysis-zone.comresearchgate.net This precision allows for the determination of the exact elemental formula of MFCD18317359 from its measured monoisotopic mass. researchgate.netmeasurlabs.com By comparing the experimentally measured exact mass with the calculated masses of potential chemical formulas, the elemental composition can be unambiguously identified. bioanalysis-zone.com

| Parameter | Hypothetical Value |

| Measured m/z | 254.0716 |

| Calculated Mass (for C₁₂H₁₀FNO₃) | 254.0714 |

| Mass Error (ppm) | 0.8 |

| Proposed Elemental Formula | C₁₂H₁₀FNO₃ |

| Precursor Ion (m/z) | Hypothetical Product Ions (m/z) | Hypothetical Neutral Loss | Proposed Fragment Structure |

| 254.07 | 223.05 | 31.02 (CH₃O) | Loss of a methoxy radical |

| 254.07 | 195.06 | 59.01 (COOCH₃) | Loss of a methoxycarbonyl group |

| 254.07 | 123.01 | 131.06 (C₇H₄FO) | Cleavage of the aromatic ring system |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for exploring the three-dimensional shape of ions in the gas phase. researchgate.net This method separates ions based on their size, shape, and charge, providing a measure of their rotationally averaged collision cross-section (CCS). researchgate.netnih.gov The CCS is an inherent property of an ion and offers a window into its gas-phase conformation. researchgate.net

In the analysis of MFCD18317359, IMS-MS reveals crucial information about its spatial arrangement. The electrospray ionization (ESI) process, which transfers the analyte from solution to the gas phase, can influence the resulting ion conformation. chemrxiv.orgnih.govrsc.org Factors such as the ionic strength of the solution can affect whether the compound adopts a compact or an extended structure in the gas phase. chemrxiv.orgnih.gov For MFCD18317359, understanding its gas-phase conformation is essential for interpreting its reactivity and interactions. The experimental CCS values obtained for MFCD18317359 can be compared with theoretical models to elucidate its most stable three-dimensional structure. researchgate.netnih.gov

Further research is required to determine specific collision cross-section values for MFCD18317359.

Vibrational Spectroscopy of MFCD18317359

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular vibrations within MFCD18317359, allowing for the identification of functional groups and the characterization of its structural fingerprint. triprinceton.orgwiley-vch.de

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. jascoinc.comhelmholtz-berlin.de Each functional group possesses characteristic vibrational frequencies, making the resulting spectrum a unique molecular fingerprint. jascoinc.comazooptics.com The FTIR spectrum is typically analyzed in specific regions corresponding to different types of bond vibrations. azooptics.com

For MFCD18317359, the FTIR spectrum would be analyzed to identify its key functional groups. The single-bond region (4000-2500 cm⁻¹) is indicative of stretching vibrations for bonds like O-H, N-H, and C-H. azooptics.com The triple-bond region (2500-2000 cm⁻¹) reveals the presence of alkynes (C≡C) or nitriles (C≡N). azooptics.comlibretexts.org The double-bond region (2000-1500 cm⁻¹) is characteristic of carbonyls (C=O) and alkenes (C=C). azooptics.comlibretexts.org Finally, the fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule as a whole. azooptics.com

Table 1: Predicted Characteristic FTIR Absorption Bands for MFCD18317359 Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| C-H Stretch (Alkyl) | 2950 - 2850 | Stretching |

| C=O Stretch (Carbonyl) | 1750 - 1680 | Stretching |

| C=C Stretch (Aromatic) | 1600 & 1500-1430 | Stretching |

| C-O Stretch | 1300 - 1000 | Stretching |

This table is predictive and requires experimental verification for MFCD18317359.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. triprinceton.organton-paar.com While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule's electron cloud. utoronto.calibretexts.org This makes it particularly useful for analyzing non-polar bonds and symmetric vibrations. utoronto.ca

The Raman spectrum of MFCD18317359 would provide a structural fingerprint, with specific Raman shifts corresponding to its various molecular vibrations. anton-paar.com Bonds with large, diffuse electron clouds, such as carbon-carbon double and triple bonds, typically produce strong Raman signals. utoronto.ca In contrast, highly polar bonds like O-H are often weak in Raman spectra. utoronto.ca

Detailed Raman spectral data for MFCD18317359 is needed to complete this analysis.

Electronic Spectroscopy of MFCD18317359

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, probe the electronic structure of MFCD18317359 by examining transitions between electronic energy levels. researchgate.netslideshare.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from their ground state to higher energy excited states. shu.ac.ukmicrobenotes.com The absorption of UV-Vis radiation is restricted to specific functional groups known as chromophores, which contain valence electrons of low excitation energy. shu.ac.uk The wavelengths of maximum absorption (λmax) provide information about the electronic structure and conjugation within the molecule. ossila.com Common electronic transitions include π → π* and n → π*. researchgate.netmatanginicollege.ac.in

The UV-Vis spectrum of MFCD18317359 is expected to show absorption bands corresponding to its chromophoric groups. The position and intensity of these bands are influenced by factors such as conjugation length and the presence of electron-donating or electron-withdrawing groups. ossila.com

Table 2: Anticipated UV-Vis Absorption Data for MFCD18317359

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| Conjugated π system | π → π | 200 - 400 |

| Carbonyl Group | n → π | > 280 |

This table presents expected ranges and requires experimental data for MFCD18317359 for confirmation.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. sci-hub.se This technique provides information about the photophysical properties of a compound, including its emission spectrum and fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. sci-hub.senih.gov

The fluorescence properties of MFCD18317359 would be characterized by its excitation and emission spectra. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is an important parameter. The fluorescence quantum yield is a critical measure of its potential use in applications such as fluorescent probes. nih.gov The emission intensity and wavelength can be influenced by the molecular structure and the surrounding environment. researchgate.netnih.gov

Further experimental studies are necessary to determine the specific fluorescence spectrum and quantum yield of MFCD18317359.

X-ray Diffraction (XRD) for Crystallographic Analysis of MFCD18317359

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. This technique can elucidate bond lengths, bond angles, and the absolute configuration of chiral molecules.

Theoretical Application to MFCD18317359:

If a suitable single crystal of MFCD18317359 were grown, this technique would provide definitive data on its molecular geometry. The expected data would be presented in a crystallographic information file (CIF), containing details such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Hypothetical Single Crystal XRD Data for MFCD18317359

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not found |

| b (Å) | Data not found |

| c (Å) | Data not found |

| α (°) | Data not found |

| β (°) | Data not found |

| γ (°) | Data not found |

| Volume (ų) | Data not found |

| Z (molecules/cell) | Data not found |

| Calculated Density | Data not found |

Note: The table above is a template. No experimental data was found for MFCD18317359.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms (polymorphs) and for phase purity analysis. Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint.

Theoretical Application to MFCD18317359:

A PXRD analysis of a synthesized batch of MFCD18317359 would confirm its crystallinity and could be used to identify if different polymorphic forms exist. The resulting diffractogram would show a series of peaks at specific 2θ angles, characteristic of its crystal lattice.

Table 2: Hypothetical Powder XRD Peak List for MFCD18317359

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| Data not found | Data not found | Data not found |

| Data not found | Data not found | Data not found |

| Data not found | Data not found | Data not found |

Note: The table above is a template. No experimental data was found for MFCD18317359.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for validating the empirical formula, which can then be compared with the molecular formula derived from other methods like mass spectrometry. For organic compounds, this typically involves combustion analysis to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N).

Theoretical Application to MFCD18317359:

The theoretical elemental composition of MFCD18317359 (C₁₄H₁₁NO₄) can be calculated based on its atomic constituents. Experimental analysis should yield values within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the compound's purity and elemental composition. nih.govresearchgate.net

Table 3: Elemental Analysis Data for MFCD18317359

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 65.37 | Data not found |

| Hydrogen (H) | 4.31 | Data not found |

| Nitrogen (N) | 5.44 | Data not found |

| Oxygen (O) | 24.87 | Data not found |

Note: The table above is a template. No experimental data was found for MFCD18317359.

Advanced Hyphenated Spectroscopic Techniques for MFCD18317359 Investigations

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for complex samples. chromatographytoday.comactascientific.com These techniques are invaluable for both qualitative and quantitative analysis.

The coupling of liquid chromatography with both mass spectrometry and nuclear magnetic resonance spectroscopy provides a powerful platform for the separation and unambiguous identification of compounds in a mixture. LC separates the components, MS provides accurate mass information, and NMR gives detailed structural data. While no specific LC-MS-NMR studies on MFCD18317359 were found, this technique would be highly applicable for its analysis in complex matrices or for the identification of impurities and degradation products.

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile compounds like MFCD18317359, derivatization to a more volatile form may be necessary before analysis. GC-MS is widely used for the identification and quantification of benzophenone (B1666685) derivatives in various samples. nih.govresearchgate.netoup.comresearchgate.net

Theoretical Application to MFCD18317359:

If MFCD18317359 were to be analyzed by GC-MS, either directly if it possesses sufficient volatility and thermal stability, or after derivatization, the resulting data would consist of a chromatogram showing its retention time and a mass spectrum. The mass spectrum would display the molecular ion peak and characteristic fragmentation patterns, which are instrumental for structural confirmation.

Table 4: Hypothetical GC-MS Data for a Derivative of MFCD18317359

| Parameter | Hypothetical Value |

| Retention Time (min) | Data not found |

| Molecular Ion (m/z) | Data not found |

| Key Fragmentation Ions (m/z) | Data not found |

Note: The table above is a template. No experimental data was found for MFCD18317359 or its volatile derivatives.

Computational and Theoretical Investigations of Mfcd18317359

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the electronic and molecular properties of a compound from first principles.

Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-fluorobenzonitrile, methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly employed to perform full geometry optimization without symmetry constraints. mdpi.com These calculations solve the electronic structure of the molecule to find the lowest energy conformation.

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy. The stability of the final optimized structure is confirmed by performing vibrational frequency calculations, where the absence of imaginary frequencies indicates that the geometry corresponds to a true energy minimum on the potential energy surface. mdpi.com

These calculations provide detailed geometric parameters. Based on typical values for related structures, a hypothetical optimized geometry for MFCD18317359 is presented below.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(phenyl)-C(oxadiazole) | 1.47 Å |

| Bond Length | C(oxadiazole)-N | 1.32 Å |

| Bond Length | C(phenyl)-F | 1.35 Å |

| Bond Length | C(phenyl)-CN | 1.44 Å |

| Bond Angle | C(phenyl)-C(oxadiazole)-N | 121° |

| Dihedral Angle | Phenyl Ring - Oxadiazole Ring | 25° |

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which are crucial for compound characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predictions are valuable for interpreting experimental NMR spectra and confirming the chemical structure.

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. researchgate.net These frequencies correspond to the infrared (IR) and Raman spectral bands. By analyzing the potential energy distribution (PED), each vibrational mode can be assigned to specific molecular motions, such as stretching or bending of particular bonds. researchgate.net

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. worktribe.com This provides insight into the electronic transitions within the molecule, such as π-π* transitions in the aromatic rings. rsc.org

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C≡N) | ~118 ppm |

| ¹H NMR | Chemical Shift (Cyclopropyl-H) | 0.9 - 1.2 ppm |

| FTIR | Vibrational Frequency (C≡N stretch) | ~2230 cm⁻¹ |

| FTIR | Vibrational Frequency (C-F stretch) | ~1250 cm⁻¹ |

| UV-Vis | λ_max (π-π* transition) | ~275 nm |

Computational chemistry provides a powerful lens through which to view chemical reactions. For the synthesis of MFCD18317359, which contains a 1,2,4-oxadiazole (B8745197) ring, a common route involves the cyclocondensation of a nitrile with an amidoxime. vulcanchem.com DFT calculations can model this entire reaction pathway, identifying the structures of transition states and intermediates. This allows for the calculation of activation energies, which helps in understanding the reaction kinetics and optimizing experimental conditions. nih.gov

Similarly, potential degradation pathways, such as photoisomerization which has been studied in other 1,2,4-oxadiazoles, can be investigated. researchgate.net By calculating the energy of excited states and mapping the potential energy surface following light absorption, researchers can predict the likelihood and products of photochemical degradation.

Molecular Dynamics (MD) Simulations of MFCD18317359

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

A molecule like MFCD18317359 possesses several rotatable bonds, specifically the single bonds linking the phenyl, oxadiazole, and cyclopropyl (B3062369) rings. MD simulations can explore the full range of possible conformations by simulating the molecule's movement over nanoseconds or longer. This reveals the flexibility of the molecule and the relative time it spends in different shapes. The resulting trajectory can be analyzed to determine the free energy landscape of conformational changes, identifying the most stable conformers and the energy barriers between them.

The behavior of a molecule is highly dependent on its environment. MD simulations are ideally suited to study solvation by placing the molecule in a simulated box filled with solvent molecules (e.g., water or an organic solvent). The simulations can be run using implicit solvent models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) or with explicit solvent molecules. worktribe.com

These simulations provide detailed information on intermolecular interactions. For MFCD18317359, this includes analyzing potential hydrogen bonds between the nitrogen atoms of the oxadiazole or nitrile group and protic solvents, as well as van der Waals and π-stacking interactions between the aromatic system and other molecules. Understanding these interactions is key to predicting solubility and how the molecule will behave in a biological or chemical system. The analysis of non-covalent interactions (NCI) through tools like Reduced Density Gradient (RDG) can further visualize and quantify these weak interactions that stabilize the molecular structure in a condensed phase. researchgate.net

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for MFCD18317359

Cheminformatics and QSAR/QSPR modeling are foundational to modern drug discovery and materials science, providing a bridge between molecular structure and macroscopic properties. For MFCD18317359, these techniques can offer significant insights into its behavior and potential activities.

The initial step in any QSAR/QSPR study involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For MFCD18317359 and its analogs, a wide array of descriptors can be computed to capture their constitutional, topological, geometrical, and electronic features.

Studies on analogous picolinic acid derivatives have highlighted the importance of specific descriptors in predicting their biological activities. For instance, in a Quantitative Structure-Toxicity Relationship (QSTR) analysis of picolinic acid analogs, the partial charge on the nitrogen atom and the logarithm of the partition coefficient (logP), a measure of hydrophobicity, were identified as the most critical molecular descriptors influencing toxicity. arvojournals.org Similarly, research on picolinic acid derivatives as inhibitors of dopamine (B1211576) β-monooxygenase has shown that electronic, hydrophobic, and steric descriptors are crucial for their inhibitory activity. nih.gov

For MFCD18317359, a hypothetical set of key molecular descriptors could be derived, as shown in the interactive table below. These descriptors would be essential for building predictive models.

| Descriptor Type | Descriptor | Calculated Value (Hypothetical) | Significance |

| Electronic | Partial Charge on Pyridine N | -0.45 | Influences metal chelation and receptor interaction. arvojournals.org |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. nih.gov | |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. | |

| Hydrophobic | LogP | 2.8 | Affects membrane permeability and transport. arvojournals.org |

| Steric/Topological | Molecular Weight | 243.26 g/mol | Basic descriptor for size. |

| Polar Surface Area (PSA) | 50.19 Ų | Influences cell membrane penetration. chemscene.com | |

| Number of Rotatable Bonds | 3 | Indicates molecular flexibility. chemscene.com | |

| 3D Descriptors | Asphericity | 0.21 | Describes the deviation from a spherical shape, important for binding pocket fit. discoveryjournals.org |

These descriptors can be calculated using various cheminformatics software packages and form the basis for predictive modeling. nih.gov

Once molecular descriptors are calculated for a series of analogs of MFCD18317359 with known activities or properties, QSAR/QSPR models can be developed using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms.

For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to picolinic acid derivatives to guide the synthesis of new compounds with enhanced herbicidal activity. mdpi.comresearchgate.net These models generate contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity, thus guiding structural modifications.

A hypothetical QSAR model for a potential biological activity of MFCD18317359 could be represented by the following equation:

pIC50 = 0.8 * LogP - 1.2 * (Partial Charge on N) + 0.5 * (Asphericity) + 2.5

This equation illustrates how different descriptors might contribute to the predicted activity. The reliability of such models is assessed through rigorous internal and external validation techniques. discoveryjournals.org The predictive power of these models allows for the virtual screening of large compound libraries to identify new, potentially more active analogs of MFCD18317359. rjonco.com

Application of Machine Learning and Artificial intelligence in MFCD18317359 Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the analysis of complex datasets and facilitating the discovery of novel molecules and synthetic pathways. nih.gov

AI algorithms can be employed to design novel analogs of MFCD18317359 with desired properties. Generative models, a class of AI, can learn the underlying patterns in a given set of molecules and generate new structures that are predicted to be active. acs.org This approach can accelerate the discovery of lead compounds by exploring a vast chemical space computationally before committing to expensive and time-consuming synthesis.

| Step | Description | AI/ML Tool | Expected Outcome |

| 1 | Data Collection | - | A curated dataset of picolinic acid analogs with known activities. |

| 2 | Model Training | Generative Adversarial Network (GAN) | A trained model that can generate novel molecular structures. |

| 3 | Analog Generation | Trained GAN | A library of virtual MFCD18317359 analogs with predicted high activity. |

| 4 | Property Prediction | QSAR/QSPR Models | Filtering of generated analogs based on predicted properties (e.g., solubility, toxicity). |

| 5 | Retrosynthesis Planning | AI Retrosynthesis Software | Feasible synthetic routes for the most promising analogs. computabio.com |

| 6 | Reaction Optimization | Bayesian Optimization | Optimized reaction conditions for efficient synthesis. |

Data-driven approaches, which are at the core of machine learning, can uncover complex and non-linear structure-property relationships that may not be apparent from traditional analysis. nextmol.com By analyzing large datasets of compounds, ML algorithms can identify subtle structural features that influence a particular property. mdpi.com

For MFCD18317359, a data-driven approach could involve compiling data on a wide range of picolinic acid and methoxyphenyl-containing compounds from chemical databases. rjonco.combeilstein-journals.org Unsupervised learning techniques, such as principal component analysis (PCA), could then be used to visualize the chemical space and identify clusters of compounds with similar properties. nextmol.com

Supervised learning models can then be trained on this data to predict various properties of MFCD18317359, such as its solubility, melting point, or potential for off-target effects. mdpi.com These models can provide a comprehensive in silico profile of the compound, guiding its experimental investigation and potential applications. youtube.com The integration of data from various sources, including experimental results and computational predictions, is key to building robust and accurate models for the data-driven discovery of structure-property relationships. mdpi.com

Biomolecular Interactions and Mechanistic Insights of Mfcd18317359

Interaction Studies with Proteins

Vonoprazan's primary interaction is with the gastric H+,K+-ATPase, an enzyme responsible for the final step in gastric acid secretion. drugbank.comdrreddys.com Unlike traditional proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and binds reversibly to the enzyme in a potassium-competitive manner. drugbank.comnih.gov

Binding Affinity and Kinetics Determination

The binding affinity of Vonoprazan for the H+,K+-ATPase is notably high, contributing to its potent and long-lasting effects. nih.govnih.gov It inhibits the enzyme's activity with an IC50 of 19 nM at a pH of 6.5. medchemexpress.com Studies have reported high-affinity binding with a Ki (inhibition constant) of 3.0 nM. nih.govnih.govresearchgate.net This high affinity is a key feature, distinguishing it from other P-CABs. nih.gov

In healthy individuals, the plasma protein binding of Vonoprazan is extensive, ranging from 85% to 88%. drugbank.comnih.govinvivochem.com This binding is independent of the drug's concentration within the therapeutic range. drugbank.cominvivochem.com While specific studies detailing the use of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI) for Vonoprazan are not widely available in the public domain, these techniques are standard for determining the kinetics (kon and koff) and thermodynamics of such drug-target interactions. youtube.comnih.govscience.gov The slow dissociation of Vonoprazan from the H+,K+-ATPase is a critical characteristic that underlies its prolonged duration of action. nih.govntno.org

Table 1: Binding Characteristics of Vonoprazan

| Parameter | Value | Condition/Target | Source(s) |

|---|---|---|---|

| IC50 | 19 nM | Porcine gastric microsomes (pH 6.5) | medchemexpress.com |

| Ki | 3.0 nM | H+,K+-ATPase | nih.govnih.govresearchgate.net |

| Plasma Protein Binding | 85-88% | Human plasma | drugbank.comnih.govinvivochem.com |

Structural Characterization of MFCD18317359-Protein Complexes

The structural basis for Vonoprazan's interaction with the gastric proton pump has been elucidated through X-ray crystallography. asiaresearchnews.com The crystal structure of the H+,K+-ATPase in complex with Vonoprazan has been solved at a resolution of 2.8 Å. asiaresearchnews.comrepec.orgrcsb.org

These structural studies reveal that Vonoprazan binds within a luminal vestibule of the enzyme, located between the surfaces of membrane helices 4, 5, and 6. nih.govresearchgate.net The binding site is in the middle of a conduit that runs from the gastric lumen to the cation-binding site. asiaresearchnews.comrepec.org Analysis of the crystal structure shows that the methylmethaneamine group of Vonoprazan binds at glutamine 343, which is part of the potassium-binding site of the pump. nih.gov The drug's exit towards the lumen is thought to be hindered by an electrostatic barrier created by residues Asp137 and Asn138, which may explain its slow dissociation rate and long-lasting inhibitory effect. nih.govresearchgate.net

Table 2: Crystallographic Data for Vonoprazan-H+,K+-ATPase Complex

| PDB ID | Method | Resolution | Description | Source(s) |

|---|---|---|---|---|

| 5YLU | X-RAY DIFFRACTION | 2.80 Å | Crystal structure of the gastric proton pump complexed with vonoprazan | rcsb.org |

Allosteric Modulation and Conformational Dynamics Induced by MFCD18317359

Vonoprazan functions as a potassium-competitive inhibitor, directly interfering with the binding of K+ ions to the H+,K+-ATPase. drugbank.comscirp.org This competitive inhibition at the potassium-binding site is a direct modulatory effect. While the primary mechanism is competitive inhibition, the binding of Vonoprazan within the ion channel induces a conformational state that blocks proton transport. The enzyme is stabilized in a luminal-open (E2P) state. researchgate.net

There is evidence to suggest that subtle conformational changes can influence inhibitor binding. For instance, mutations affecting the ion-binding site, such as Lys791 to serine, have been shown to decrease the affinity of other P-CABs, implying an indirect, allosteric effect on the structure of the binding vestibule. nih.gov A similar mechanism could potentially affect Vonoprazan's binding or its exit from the vestibule. nih.gov The interaction of Vonoprazan with the enzyme prevents the conformational changes necessary for the pump's catalytic cycle, effectively locking it in an inactive state.

Interaction Studies with Nucleic Acids (DNA/RNA)

Binding Modes and Stoichiometry

Currently, there is no scientific literature available that specifically describes direct interaction studies, binding modes, or stoichiometry of Vonoprazan with nucleic acids such as DNA or RNA. The known mechanism of action for Vonoprazan is centered on its interaction with the H+,K+-ATPase protein. drugbank.comtoku-e.compatsnap.com

Effect of MFCD18317359 on Nucleic Acid Conformation

Consistent with the lack of data on direct binding, there is no available research detailing any effects of Vonoprazan on the conformation of nucleic acids. Its therapeutic effects are understood to be a result of its protein-inhibitory action rather than any direct interaction with genetic material. drugbank.comtoku-e.compatsnap.com

Interaction Studies with Lipids and Biological Membranes

The passage of a compound across the cell's protective lipid bilayer is a critical first step for it to exert any biological effect. nih.govnih.gov This interaction is governed by the physicochemical properties of both the compound and the membrane.

Membrane Permeation Mechanisms of MFCD18317359

Without experimental data, the mechanisms by which MFCD18317359 might permeate a biological membrane are purely speculative. Permeation studies, often conducted using models like artificial membranes or cell cultures, would be necessary to determine if the compound crosses membranes via passive diffusion, facilitated transport, or active transport. nih.govnih.gov Key parameters such as the compound's lipophilicity and size would be crucial determinants. nih.gov

Influence of MFCD18317359 on Membrane Fluidity and Integrity

The fluidity of a cell membrane is vital for numerous cellular processes. nih.govnih.gov Certain molecules can insert into the lipid bilayer and alter its fluidity, which can, in turn, affect the function of membrane-bound proteins. nih.gov Research would be required to ascertain if MFCD18317359 has any such effects.

Modulation of Enzymatic Activity by MFCD18317359

Enzymes are the catalysts of life's chemical reactions, and their modulation by small molecules is a primary mechanism of drug action. libretexts.orgmhmedical.com

Enzyme Inhibition and Activation Kinetics

The study of how a compound affects the rate of an enzyme-catalyzed reaction is known as enzyme kinetics. libretexts.orgwikipedia.org This analysis can reveal whether a compound acts as an inhibitor, decreasing enzyme activity, or an activator, increasing it. qmul.ac.uknih.gov Different modes of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be distinguished by analyzing the reaction rates at varying substrate and inhibitor concentrations. americanpeptidesociety.orgbu.edu Without any experimental data for MFCD18317359, it is impossible to determine its effects on any enzyme.

Active Site Binding and Mechanistic Elucidation

The active site of an enzyme is the specific region where the substrate binds and the chemical reaction occurs. unacademy.comjackwestin.comresearchgate.net Compounds that inhibit enzymes often do so by binding to the active site, either reversibly or irreversibly. nih.gov Elucidating the precise binding mode and the mechanism of inhibition requires detailed structural and kinetic studies. nih.gov No such information exists for MFCD18317359.

Molecular Mechanisms of MFCD18317359 within Cellular Systems

Understanding the broader impact of a compound on cellular pathways and networks is crucial for a complete picture of its biological activity. nih.govnih.gov This involves identifying the molecular targets of the compound and the downstream consequences of their modulation. nih.gov In the absence of any research on MFCD18317359, its molecular mechanisms remain unknown.

Signal Transduction Pathway Interventions

There is no available data to describe the interventions of MFCD18317359 on any signal transduction pathways. Signal transduction is a fundamental cellular process where extracellular signals are transmitted inside the cell to elicit a specific response. aklectures.comkhanacademy.orgzoologytalks.com This cascade of events often involves a series of protein phosphorylations, second messengers, and activation of transcription factors. khanacademy.orgpressbooks.pub Key pathways that are often studied in drug discovery include the MAPK cascade, which is crucial for cell proliferation, and the PI3K/Akt/mTOR pathway, a central regulator of cell survival and metabolism. khanacademy.orgzoologytalks.com Without specific research on MFCD18317359, its potential influence on these or any other signaling pathways remains unknown.

Metabolic Pathway Alterations

Similarly, there is a lack of information regarding any metabolic pathway alterations induced by MFCD18317359. Cellular metabolism encompasses all the chemical reactions that maintain the living state of the cells and the organism. abcam.com These pathways are broadly categorized into catabolism, the breakdown of molecules to obtain energy, and anabolism, the synthesis of all compounds needed by the cells. Proliferating cells, such as cancer cells, often exhibit altered metabolism, for instance, by increasing glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. abcam.comnih.gov Investigations into how a compound affects metabolic pathways, such as the TCA cycle, amino acid metabolism, or lipid metabolism, are crucial for understanding its biological activity. plos.orgmdpi.com However, no such studies have been published for MFCD18317359.

In the absence of research data, the following tables, which would typically present detailed findings, remain empty.

Table 1: Signal Transduction Pathway Interventions of MFCD18317359

| Pathway | Key Molecules Affected | Observed Effect |

|---|---|---|

| No data available | No data available | No data available |

Table 2: Metabolic Pathway Alterations Induced by MFCD18317359

| Metabolic Pathway | Key Metabolites | Nature of Alteration |

|---|---|---|

| No data available | No data available | No data available |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| MFCD18317359 |

Applications of Mfcd18317359 in Advanced Materials Science

MFCD18317359 as a Constituent in Functional Materials

The incorporation of the 9,9-dimethylfluorene moiety into various polymer backbones has been a successful strategy for developing materials with enhanced properties. The bulky, rigid structure of the fluorene (B118485) unit helps to prevent interchain interactions and close packing, which often leads to improved solubility and thermal stability in the resulting polymers. nycu.edu.tw

Integration into Polymer Matrices and Composite Materials

2,7-Diamino-9,9-dimethylfluorene is a key monomer in the production of high-performance polymers such as polyimides and polyamides. nycu.edu.twresearchgate.net The diamino functionality allows it to be readily polymerized with various dianhydrides or dicarboxylic acids to create polymers with tailored properties.

For instance, aromatic polyimides containing 9,9'-spirobifluorene moieties, a related structural motif, have demonstrated exceptional thermal stability, with glass transition temperatures (Tg) ranging from 287 to 374 °C, depending on the comonomer used. nycu.edu.tw While not directly MFCD18317359, this illustrates the thermal benefits of the fluorene structure. The incorporation of the rigid fluorene unit into the polymer backbone results in materials with high thermal stability and good solubility. nycu.edu.tw

Polymers based on 9,9-diarylfluorene (FBP) have shown an exceptionally high ability to incorporate and disperse carbon fillers, such as carbon nanotubes (CNT) and carbon black. cnrs.fr This suggests that polymers derived from MFCD18317359 could serve as excellent matrix resins for creating advanced composite materials with enhanced conductivity or heat-releasing properties. cnrs.fr The fluorene skeleton's interaction with carbon fillers facilitates fine dispersion, a crucial factor for high-quality composites. cnrs.fr

Role in the Development of Smart Materials

The unique electronic properties of the fluorene core make MFCD18317359 a valuable component in the creation of "smart materials," particularly those that respond to electrical stimuli. Electrochromic materials, which change color in response to an applied voltage, are a prime example.

Polyamides synthesized from a derivative of 2,7-diamino-9,9-dimethylfluorene have been shown to exhibit stable, reversible, and multicolor electrochromic behavior, switching between colorless, orange, and blue states. researchgate.net These materials demonstrated excellent stability over 1000 switching cycles. researchgate.net

Furthermore, some of these polyamides also display electrofluorochromism, where their fluorescence can be turned on and off or modulated by an electrical potential. researchgate.net One such polyamide exhibited a high fluorescence quantum yield of 50.2% and could be reversibly switched with a high contrast ratio. researchgate.net This dual-functionality is highly desirable for applications in displays, smart windows, and data storage. researchgate.net

Optoelectronic and Photonic Applications (e.g., Organic Light-Emitting Diodes, Solar Cells)

The fluorene unit is a well-established building block for organic semiconductors used in optoelectronic devices due to its high photoluminescence efficiency and good charge transport characteristics. researchgate.netresearchgate.net Derivatives of 2,7-diamino-9,9-dimethylfluorene are utilized in the development of materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

In OLEDs, fluorene-based polymers are known for their bright blue emission, a crucial component for full-color displays and white lighting. researchgate.netrsc.org The rigid structure helps to achieve high emission efficiency. researchgate.net Donor-π-acceptor type fluorophores incorporating a 9,9-dimethylfluorene bridge have been synthesized for deep-blue OLEDs, achieving high external quantum efficiencies (EQEs) of up to 5.74%. rsc.org Furthermore, 2,7-bis(diarylamino)-9,9-dimethylfluorenes have been investigated as effective hole-transport materials in OLEDs. acs.org

In the realm of solar cells, fluorene-based organic dyes are used as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The fluorene moiety enhances the molar extinction coefficient, thermal stability, and rigidity of the dye, which is beneficial for light harvesting. researchgate.net The introduction of a fluorene unit can lead to a desirable broadening of the absorption spectra. researchgate.net

Sensor Technologies Utilizing MFCD18317359

The fluorescent properties of fluorene derivatives make them suitable for use in chemical sensors. The fluorescence of these compounds can be quenched or enhanced in the presence of specific analytes, providing a detectable signal.

For example, a derivative, 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid, has been reported as a highly efficient and selective fluorescence sensor for detecting 2,4,6-trinitrophenol (TNP), an explosive compound, and acetate (B1210297) ions. researchgate.net The development of fluorescent sensors is an area of growing interest due to the high sensitivity and selectivity offered by fluorescence-based detection methods. researchgate.net

MFCD18317359 in Nanomaterial Architectures

The application of MFCD18317359 extends to the nanoscale, where its derivatives are used to create structured nanomaterials with unique properties and functionalities.

Synthesis of MFCD18317359-Derived Nanoparticles and Nanocomposites

Conjugated polymers derived from fluorene monomers can be formulated into nanoparticles. researchgate.net These conjugated polymer nanoparticles (CPNs) can overcome the issue of hydrophobicity that often limits the application of these polymers in aqueous environments. researchgate.net Thin solid films can be formed from aqueous dispersions of CPNs. researchgate.net

A model fluorene trimer, 2,2′:7′,2″-ter(9,9-dimethylfluorene) (TDMeF), has been used to study the formation of microcrystals with different morphologies, such as ribbons and rods. acs.org This demonstrates the ability of fluorene-based molecules to self-assemble into ordered nanostructures. Additionally, nanocomposites with high sensitivity can be produced by combining conjugated polymers with metallic nanoparticles. researchgate.net The synthesis of iridium oxide-zinc oxide (IrO2–ZnO) hybrid nanoparticles has shown highly efficient electrocatalytic activities. acs.org

Surface Functionalization of Nanomaterials with MFCD18317359

The heterobifunctional characteristics of MFCD18317359 are particularly well-suited for the surface functionalization of nanomaterials. This process involves chemically modifying the surface of a nanoparticle to alter its physical, chemical, or biological properties. The azide (B81097) group and the maleimide (B117702) group on MFCD18317359 serve as anchor points for two distinct chemical reactions, allowing for the precise attachment of different molecules to a nanoparticle surface in a controlled manner.

The azide (-N₃) group is commonly employed in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. Specifically, the azide can react with molecules containing an alkyne group through a copper-catalyzed or strain-promoted cycloaddition to form a stable triazole linkage. chemrxiv.orginterchim.frcd-bioparticles.net This reaction is widely used to attach biomolecules or other functional moieties to the nanoparticle surface.

Simultaneously, the maleimide group provides another route for covalent attachment. Maleimides readily react with thiol (sulfhydryl, -SH) groups, which are present in the cysteine residues of proteins and peptides, to form a stable thioether bond. broadpharm.comnanocs.net This specific and efficient reaction is a cornerstone of bioconjugation chemistry, enabling the immobilization of proteins, antibodies, or other thiol-containing ligands onto the nanoparticle. scientificlabs.comsigmaaldrich.com

The polyethylene (B3416737) glycol (PEG) spacer that connects the azide and maleimide groups plays a crucial role. PEGylation is a well-established strategy in materials science to enhance the solubility and stability of nanoparticles in aqueous solutions and to reduce non-specific binding of proteins or cells to the material's surface. interchim.frnanocs.net This "stealth" property is critical for biomedical applications where nanoparticles need to circulate in the bloodstream without being rapidly cleared by the immune system. mdpi.com

The process of functionalizing a nanomaterial, such as a gold nanoparticle, with MFCD18317359 would typically involve an initial step of attaching a molecule with a compatible functional group (e.g., a thiol) to the nanoparticle surface. Subsequently, the azide or maleimide end of MFCD18317359 can be used to attach a second molecule of interest. This modular approach allows for the creation of multifunctional nanoparticles with tailored properties for specific applications like targeted drug delivery, bio-imaging, and biosensing. mdpi.comnih.govresearchgate.net

Advanced Characterization of MFCD18317359-Containing Materials

While MFCD18317359 is designed for the surface functionalization of materials, comprehensive characterization data for materials specifically containing this compound is not extensively available in the public domain. However, the principles of material characterization would apply, and the following sections describe the standard assessment techniques used for such functionalized materials. The data presented in the tables are representative of analogous material systems and serve to illustrate the types of properties that are evaluated.

Assessment of Mechanical and Rheological Properties

The incorporation of MFCD18317359 and the molecules it conjugates can influence the mechanical and rheological behavior of the bulk material, especially in systems like hydrogels or polymer composites.

Table 1: Representative Mechanical Properties of a Maleimide-Functionalized Polymer Before and After Cross-linking (Illustrative Data)

| Property | Before Cross-linking | After Cross-linking |

|---|---|---|

| Tensile Strength (MPa) | 45 | 78 |

| Young's Modulus (GPa) | 0.8 | 1.5 |

| Elongation at Break (%) | 120 | 35 |

Note: This table provides illustrative data for a generic maleimide-functionalized polymer to demonstrate expected changes and does not represent MFCD18317359-containing materials specifically.

Rheological Properties: Rheology is the study of the flow of matter, primarily in a liquid or semi-solid state. For materials like hydrogels or polymer solutions functionalized with MFCD18317359, rheological measurements are crucial to understand their viscoelastic properties. Oscillatory rheometry can determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. researchgate.net The complex viscosity (η*) is another key parameter. These properties are critical for applications like injectable hydrogels, where the material must flow through a needle and then form a stable gel in situ. nih.gov The PEG component of MFCD18317359 can significantly influence the rheology, often affecting gelation time and the final gel strength. acs.orgresearchgate.net

Table 2: Representative Rheological Properties of a PEG-based Hydrogel (Illustrative Data)

| Property | Value |

|---|---|

| Storage Modulus (G') (Pa) | 80 - 100 |

| Loss Modulus (G'') (Pa) | 10 - 20 |

| Complex Viscosity (η*) (Pa·s) | > 4 (at 37°C) |

Note: This table provides illustrative data for a generic PEG-based hydrogel and does not represent MFCD18317359-containing materials specifically. nih.govacs.org

Evaluation of Thermal Stability and Degradation in Material Systems

The thermal stability of a material is critical for its processing and end-use applications. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate how materials containing MFCD18317359 behave upon heating.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can determine transition temperatures such as the glass transition temperature (Tg) for amorphous polymers and melting temperature (Tm) for crystalline materials. The functionalization of a polymer with MFCD18317359 could alter its Tg, providing insights into changes in polymer chain mobility.